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Executive Summary
NV556 is a potent, non-immunosuppressive, sanglifehrin-based cyclophilin inhibitor that was

under preclinical development by NeuroVive Pharmaceutical AB for the treatment of non-

alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its efficacy in reducing

liver fibrosis and the development of hepatocellular carcinoma (HCC) in established animal

models of NASH. This document provides a comprehensive overview of the discovery,

mechanism of action, and preclinical data associated with NV556.

Discovery and History
NV556, also previously referred to as NVP018, is a novel cyclophilin inhibitor belonging to the

sanglifehrin class of compounds.[1] It was developed by NeuroVive Pharmaceutical AB as part

of their mitochondrial medicine program.[1][2] The initial preclinical results demonstrating its

anti-fibrotic effects in a NASH model were announced in the autumn of 2016.[1] Further

positive preclinical data were presented at the International Liver Congress™ in April 2017,

showing anti-fibrotic effects in a second well-validated experimental NASH model and a

reduction in liver tumor burden.[1][2]
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NV556 exerts its therapeutic effects through the inhibition of cyclophilins, a family of peptidyl-

prolyl cis-trans isomerases.[3][4] Cyclophilins are implicated in various stages of the fibrotic

process, including inflammation, hepatocyte apoptosis, and the activation of hepatic stellate

cells (HSCs), which are the primary collagen-producing cells in the liver.[3] By inhibiting

cyclophilin activity, NV556 can interfere with these pathological processes. Specifically,

cyclophilin inhibition has been shown to suppress the TGF-β signaling pathway, a key driver of

fibrosis, by affecting the phosphorylation of SMAD2 and SMAD3.[3]

Signaling Pathway
The proposed mechanism of action for NV556 involves the inhibition of cyclophilins, which in

turn modulates the TGF-β signaling pathway, a critical regulator of fibrosis.
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Caption: Proposed signaling pathway of NV556 in inhibiting TGF-β-mediated fibrosis. (Within

100 characters)

Preclinical Data
NV556 has been evaluated in several preclinical models of NASH and liver fibrosis,

demonstrating significant anti-fibrotic and anti-tumorigenic effects.

In Vivo Studies
Table 1: Summary of In Vivo Efficacy of NV556 in NASH Models

Model Treatment Group Key Findings Reference

MCD Model NV556

- Decreased liver

fibrosis- No significant

effect on ballooning or

steatosis

[3]

STAM™ Model NV556 (100 mg/kg)

- Decreased liver

fibrosis- Reduced liver

to body weight ratio

compared to vehicle-

No significant effect

on plasma

triglycerides, glucose,

or insulin

[3]

STAM™ Model (HCC) NV556

- Significantly reduced

the number and

diameter of tumorous

nodules- Significantly

decreased liver weight

[5][6]

In Vitro Studies
Table 2: Summary of In Vitro Efficacy of NV556
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Model Treatment Group Key Findings Reference

3D Human Liver ECM

with LX2 Cells
NV556

- Significantly

decreased COL1A1

expression- Reduced

collagen type IV

mRNA levels-

Decreased

procollagen I

secretion

[3]

Experimental Protocols
Animal Models of NASH
The MCD model is a well-established dietary model to induce NASH.[3]
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Caption: Workflow for the MCD diet-induced NASH model. (Within 100 characters)

Methodology: Mice are fed a diet deficient in methionine and choline for a specified period,

typically several weeks, to induce the pathological features of NASH, including steatosis,

inflammation, and fibrosis.[3] Animals are then treated with NV556 or a vehicle control, and

the extent of liver injury and fibrosis is assessed at the end of the study.[3]

The STAM™ model is a widely used model that progresses from NASH to HCC.[2][3]
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Caption: Workflow for the STAM™ model of NASH and HCC. (Within 100 characters)
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Methodology: This model is induced by a single low-dose injection of streptozotocin (STZ) in

newborn male mice, followed by feeding a high-fat diet from 4 weeks of age.[3][6] This

protocol leads to the development of NASH and subsequent progression to HCC. NV556

treatment is typically initiated after the establishment of NASH.[3]

In Vitro 3D Human Liver Model
Methodology: Human hepatic stellate cells (LX2 cell line) are seeded onto 3D human liver

extracellular matrix (ECM) scaffolds.[3] The cells are then treated with TGF-β1 to induce a

fibrotic response. The anti-fibrotic potential of NV556 is evaluated by measuring the

expression of fibrotic markers such as collagen type I (COL1A1) and the secretion of

procollagen I.[3]

Conclusion
NV556 is a promising preclinical candidate for the treatment of NASH and associated liver

fibrosis and HCC. Its mechanism of action as a cyclophilin inhibitor targets a key pathway in the

pathogenesis of these diseases. The preclinical data demonstrate a significant reduction in

fibrosis and tumor development in relevant animal models. Further investigation and clinical

development would be required to establish its therapeutic potential in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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